![molecular formula C28H34N2O4 B240991 2-[3-(Dimethylamino)propyl]-7-methyl-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B240991.png)
2-[3-(Dimethylamino)propyl]-7-methyl-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Dimethylamino)propyl]-7-methyl-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a chemical compound that has attracted the attention of scientists due to its potential applications in various fields. This compound is commonly referred to as DMAPP-DMP and is synthesized through a complex process that involves several steps.
Applications De Recherche Scientifique
DMAPP-DMP has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the field of organic electronics, where it has been used as a building block for the synthesis of light-emitting diodes (LEDs) and field-effect transistors (FETs). DMAPP-DMP has also been studied for its potential use as a photosensitizer in photodynamic therapy (PDT) for the treatment of cancer. Additionally, DMAPP-DMP has been studied for its anti-inflammatory and antioxidant properties, which make it a potential candidate for the development of new drugs for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of DMAPP-DMP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. DMAPP-DMP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. DMAPP-DMP has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Effets Biochimiques Et Physiologiques
DMAPP-DMP has been shown to have several biochemical and physiological effects. In vitro studies have shown that DMAPP-DMP can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in these cells. DMAPP-DMP has also been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases. In vivo studies have shown that DMAPP-DMP can reduce inflammation and oxidative stress in animal models of disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DMAPP-DMP for lab experiments is its high purity and stability, which make it easy to handle and store. DMAPP-DMP is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of DMAPP-DMP is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of DMAPP-DMP. One of the most promising directions is the development of new drugs based on the structure of DMAPP-DMP. DMAPP-DMP has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases. Additionally, DMAPP-DMP has been studied for its potential use as a photosensitizer in PDT for the treatment of cancer. Another future direction is the study of the mechanism of action of DMAPP-DMP, which is not fully understood. Further research is needed to elucidate the molecular targets of DMAPP-DMP and its effects on various signaling pathways in the body.
Conclusion:
DMAPP-DMP is a chemical compound that has attracted the attention of scientists due to its potential applications in various fields. The synthesis of DMAPP-DMP involves several steps, and various modifications have been made to improve the yield and purity of the final product. DMAPP-DMP has been extensively studied for its potential applications in organic electronics, photodynamic therapy, and drug development. The mechanism of action of DMAPP-DMP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. DMAPP-DMP has several biochemical and physiological effects, including anti-inflammatory and antioxidant properties. There are several future directions for the study of DMAPP-DMP, including the development of new drugs and the study of its mechanism of action.
Méthodes De Synthèse
The synthesis of DMAPP-DMP involves several steps, including the condensation of 3-(3-methylbutoxy)benzaldehyde with 2,3-dihydro-1H-inden-1-one, followed by the addition of dimethylamino propyl chloride. The resulting compound is then subjected to cyclization, which leads to the formation of DMAPP-DMP. This synthesis method has been optimized over the years, and various modifications have been made to improve the yield and purity of the final product.
Propriétés
Nom du produit |
2-[3-(Dimethylamino)propyl]-7-methyl-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
|---|---|
Formule moléculaire |
C28H34N2O4 |
Poids moléculaire |
462.6 g/mol |
Nom IUPAC |
2-[3-(dimethylamino)propyl]-7-methyl-1-[3-(3-methylbutoxy)phenyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C28H34N2O4/c1-18(2)12-15-33-21-9-6-8-20(17-21)25-24-26(31)22-16-19(3)10-11-23(22)34-27(24)28(32)30(25)14-7-13-29(4)5/h6,8-11,16-18,25H,7,12-15H2,1-5H3 |
Clé InChI |
DTJARISFYJQAPN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCN(C)C)C4=CC(=CC=C4)OCCC(C)C |
SMILES canonique |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCN(C)C)C4=CC(=CC=C4)OCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[(2,6-dihydroxy-2,5,5,8a-tetramethyldecahydro-1-naphthalenyl)methoxy]-2H-chromen-2-one](/img/structure/B240909.png)
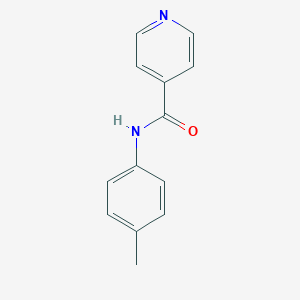
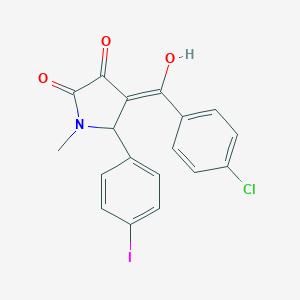
![ethyl 5-amino-1-(2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B240921.png)
![5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B240922.png)
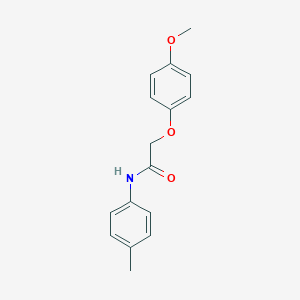
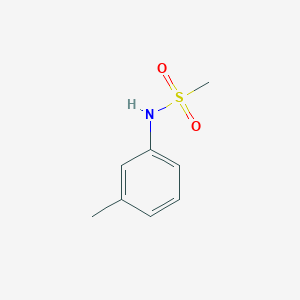
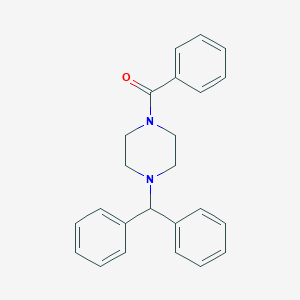
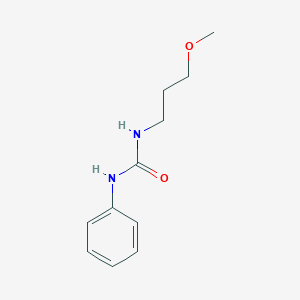
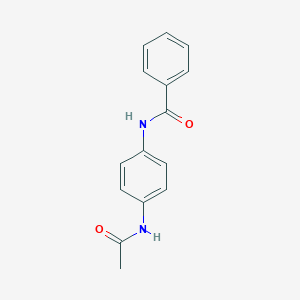
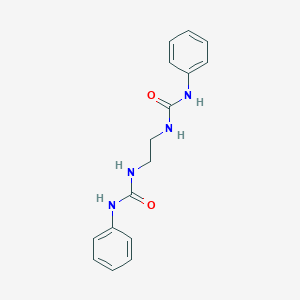
![2,4,6-trihydroxy-5-[(1S)-1-[(4S)-4-hydroxy-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]benzene-1,3-dicarbaldehyde](/img/structure/B240932.png)
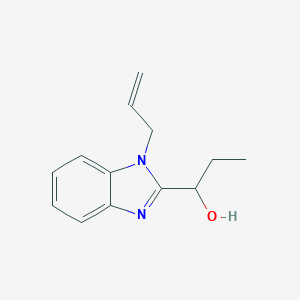
![N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B240939.png)